3-(2-Amino-6-oxo-4-phenyl-1,6-dihydropyrimidin-5-yl)propanenitrile
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Overview
Description
3-(2-Amino-6-oxo-4-phenyl-1,6-dihydropyrimidin-5-yl)propanenitrile is a heterocyclic compound that features a pyrimidine ring fused with a phenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Amino-6-oxo-4-phenyl-1,6-dihydropyrimidin-5-yl)propanenitrile typically involves multi-step organic reactions. One common method includes the condensation of benzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate, followed by cyclization and subsequent functional group modifications .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(2-Amino-6-oxo-4-phenyl-1,6-dihydropyrimidin-5-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
3-(2-Amino-6-oxo-4-phenyl-1,6-dihydropyrimidin-5-yl)propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Amino-6-oxo-4-phenyl-1,6-dihydropyrimidin-5-yl)propanenitrile involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with nucleic acid synthesis and protein function .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-phenyl-6-oxo-1,6-dihydropyrimidine: Similar structure but lacks the propanenitrile group.
4-Phenyl-6-oxo-1,6-dihydropyrimidine-2-carboxamide: Contains a carboxamide group instead of a nitrile group.
Uniqueness
3-(2-Amino-6-oxo-4-phenyl-1,6-dihydropyrimidin-5-yl)propanenitrile is unique due to the presence of the propanenitrile group, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects .
Properties
CAS No. |
727-75-3 |
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Molecular Formula |
C13H12N4O |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
3-(2-amino-6-oxo-4-phenyl-1H-pyrimidin-5-yl)propanenitrile |
InChI |
InChI=1S/C13H12N4O/c14-8-4-7-10-11(9-5-2-1-3-6-9)16-13(15)17-12(10)18/h1-3,5-6H,4,7H2,(H3,15,16,17,18) |
InChI Key |
BDTOHTMFXGHXJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC(=N2)N)CCC#N |
Origin of Product |
United States |
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